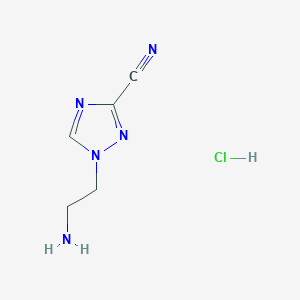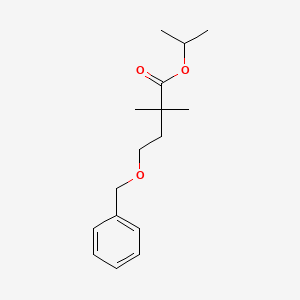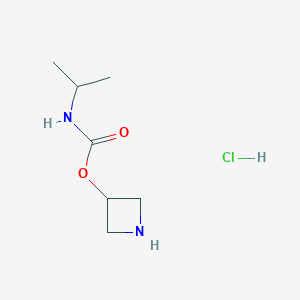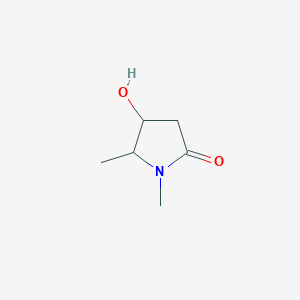
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid
Vue d'ensemble
Description
N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is a labelled N-Acetylglutamic acid . N-Acetylglutamic acid is a derivative of glutamic acid that is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . It is a non-essential amino acid and its salt form (glutamate) is an important neurotransmitter that plays a key role in long-term potentiation and is important for learning and memory . It is also a key molecule in cellular metabolism .
Synthesis Analysis
N-Acetylglutamic acid is synthesized from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The products were separated by UPLC and analysed by multiple reaction monitoring (MRM) of selected mass pairs .Molecular Structure Analysis
The molecular formula of N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is C7H11NO5 . The molecular weight is 194.20 g/mol . The IUPAC name is (2 R )-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid .Chemical Reactions Analysis
Glutamate is a non-essential amino acid that can be synthesized in the body through distinct metabolic pathways . It serves as a precursor molecule for the synthesis of various metabolites including N-acetyl-L-glutamate . Glutamate is synthesized from glutamine, α-ketoglutarate and 5-oxoproline .Physical And Chemical Properties Analysis
The molecular weight of N-Acetyl-D-glutamic-2,3,3,4,4-D5 Acid is 194.20 g/mol . The exact mass is 194.09510618 g/mol and the monoisotopic mass is 194.09510618 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 .Applications De Recherche Scientifique
Neurological Health and Disease Modulation
“N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” plays a crucial role in brain health as a neuromodulator of glutamatergic synapses. It activates presynaptic metabotropic glutamate receptor 3 (mGluR3), which is involved in the regulation of glutamate neurotransmission, a critical process in the central nervous system (CNS). This modulation is significant in the context of neurological diseases where glutamatergic excitotoxicity is a factor, such as Parkinson’s disease, Alzheimer’s disease, stroke, traumatic brain injury, pain, schizophrenia, and epilepsy .
Metabolomics and Lipidomics Profiling
In metabolomics and lipidomics, “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” can be used as an internal standard. This application is essential for accurate quantification and comparison of metabolic profiles in various biological samples, which can lead to the discovery of biomarkers for diseases and insights into metabolic pathways .
Organogelation
The compound has potential applications in the field of organogelation. Derivatives of “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” have been studied for their ability to form gels in organic solvents, which is valuable for creating low molecular weight organogelators (LMWGs). These LMWGs have diverse applications, including drug delivery systems and the creation of novel materials .
Enzyme Inhibition
“N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” derivatives have been explored for their role in enzyme inhibition. Specifically, they can inhibit enzymes like glutamate carboxypeptidase II (GCPII), which degrades neuromodulators like N-acetyl-aspartyl-glutamate (NAAG). Inhibiting GCPII can increase endogenous levels of NAAG, offering therapeutic potential for various brain disorders .
Amino Acid Metabolism
The compound is involved in amino acid metabolism, particularly in the conversion of glutamine to glutamate. This process is fundamental to maintaining amino acid balance in the body and is crucial for protein synthesis and energy production .
Sulfatase Research
Research into sulfatases, enzymes that control the degree of sulfation, has included the use of “N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid” derivatives. Sulfatases are increasingly being studied for their potential in treating diseases related to sulfation imbalances, such as mucopolysaccharidoses .
Propriétés
IUPAC Name |
(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMMMVDNIPUKGG-WZERSISLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270612 | |
| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid | |
CAS RN |
14341-87-8 | |
| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14341-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[4-(chlorosulfonyl)-1-methyl-1H-pyrrol-2-yl]-2-oxoacetate](/img/structure/B1382322.png)



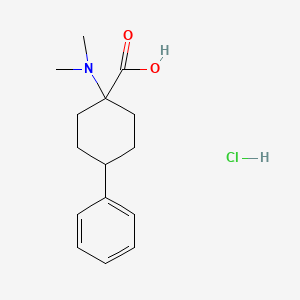
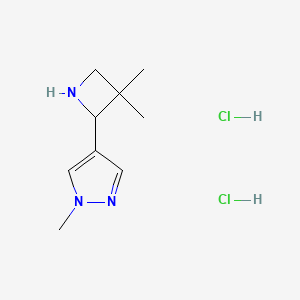
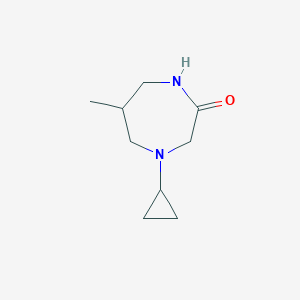
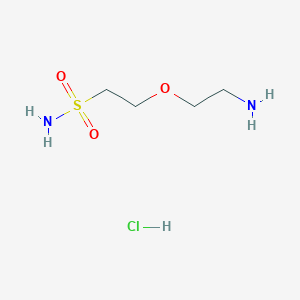
![Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B1382338.png)
